Regioisomeric Diazaspiro[5.5]undecane Scaffolds Display Non‑Transferable Biological Target Profiles
The 2,8-diazaspiro[5.5]undecane regioisomer is structurally distinct from the more extensively characterised 1,9- and 3,9-diazaspiro[5.5]undecane scaffolds. A comprehensive review covering the literature through February 2017 documents that 1,9-diazaspiro[5.5]undecan-2-ones function as acetyl-CoA carboxylase (ACC) inhibitors with IC₅₀ values ranging from 67 to 174 nM, while 3,9-diazaspiro[5.5]undecane derivatives act as competitive GABAᴀ receptor antagonists [1]. No comparable biological activity has been reported for any 2,8-diazaspiro[5.5]undecane derivative, indicating that the regioisomeric positioning of nitrogen atoms fundamentally alters pharmacological activity profiles [1].
| Evidence Dimension | Biological target engagement by regioisomer |
|---|---|
| Target Compound Data | 2,8-diazaspiro[5.5]undecane scaffold; no reported ACC or GABAᴀ receptor activity |
| Comparator Or Baseline | 1,9-diazaspiro[5.5]undecan-2-ones: ACC IC₅₀ = 67–174 nM; 3,9-diazaspiro[5.5]undecanes: GABAᴀ receptor antagonism |
| Quantified Difference | Activity not transferable between regioisomers; qualitative difference |
| Conditions | Literature review covering publications up to February 2017; biochemical and cell-based assays as compiled in [1] |
Why This Matters
Demonstrates that the 2,8-regioisomer occupies a distinct biological activity space, and that casual substitution with 1,9- or 3,9-analogs in target-based screening cannot be assumed to yield equivalent results.
- [1] Mikhura, I. V., et al. “Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds.” Chemistry of Heterocyclic Compounds, 2017, 53(8), 827–845. DOI: 10.1007/s10593-017-2133-6. View Source
